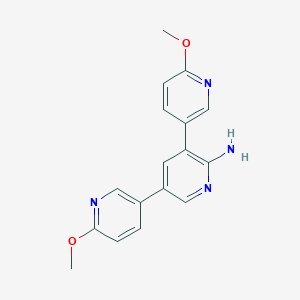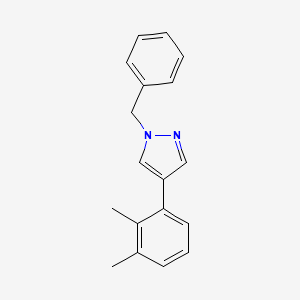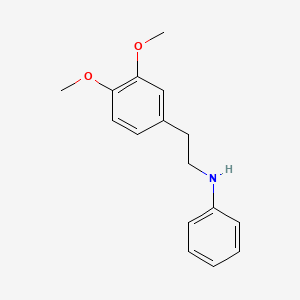
4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid is a boronic acid derivative that features a piperidine ring substituted with an allyl group and a benzene ring attached to a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 1-allyl-2-piperidone.
Attachment of the Benzene Ring: The benzene ring can be introduced via a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction, often using a palladium-catalyzed process.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can occur at the piperidine ring or the benzene ring.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Oxidized derivatives of the allyl group.
Reduction: Reduced forms of the piperidine or benzene rings.
Substitution: Coupled products with various aryl or vinyl groups.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid depends on its application. In catalysis, it acts as a ligand or catalyst, facilitating various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative.
4-(1-Allyl-piperidin-2-YL)-phenylboronic Acid: A closely related compound with a similar structure.
Uniqueness
4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid is unique due to the presence of both the piperidine ring and the boronic acid group, offering a combination of reactivity and functionality not found in simpler boronic acids.
特性
分子式 |
C14H20BNO2 |
|---|---|
分子量 |
245.13 g/mol |
IUPAC名 |
[4-(1-prop-2-enylpiperidin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H20BNO2/c1-2-10-16-11-4-3-5-14(16)12-6-8-13(9-7-12)15(17)18/h2,6-9,14,17-18H,1,3-5,10-11H2 |
InChIキー |
AIZDRAXJTQCPAV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2CCCCN2CC=C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
![3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)
![3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14119585.png)

![7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B14119590.png)


![2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid](/img/structure/B14119615.png)




